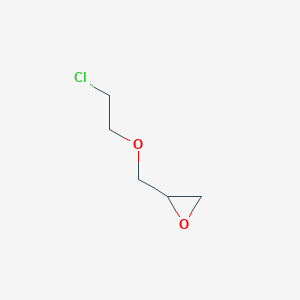

2-(2-Chloroethoxymethyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-1-2-7-3-5-4-8-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHJJBZBHQIKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35227-10-2 | |

| Details | Compound: Oxirane, 2-[(2-chloroethoxy)methyl]-, homopolymer | |

| Record name | Oxirane, 2-[(2-chloroethoxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35227-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80277071 | |

| Record name | 2-(2-chloroethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5412-14-6 | |

| Record name | NSC633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chloroethoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-Chloroethoxy)methyl]oxirane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98E5YFU6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Chloroethoxymethyl)oxirane. The information is intended to support research, development, and drug discovery activities involving this versatile chemical intermediate.

Core Chemical Properties

This compound, identified by the CAS number 5412-14-6, is a bifunctional organic compound featuring both an epoxide ring and a chloroalkoxy side chain. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| IUPAC Name | 2-((2-Chloroethoxy)methyl)oxirane | [2] |

| Canonical SMILES | C1C(O1)COCCCl | [3] |

| CAS Number | 5412-14-6 | [3] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is primarily dictated by the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. The regioselectivity of this attack can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide. In acidic conditions, the reaction proceeds via a protonated epoxide intermediate, and the nucleophile may preferentially attack the more substituted carbon atom due to the development of a partial positive charge.

The presence of the 2-chloroethoxy side chain introduces an additional reactive site. The chlorine atom can be displaced by nucleophiles, although this is generally less facile than the epoxide ring-opening.

Synthesis

A potential synthetic pathway is illustrated below.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general procedures for handling and analyzing similar epoxide compounds can be adapted.

General Handling and Safety Precautions:

Due to the potential reactivity and toxicity of epoxides, appropriate safety measures should be taken. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Safety data sheets (SDS) for structurally related compounds suggest that this chemical may be a skin and eye irritant and may be harmful if inhaled or ingested.[4][5][6]

Applications in Drug Development

Epoxides are important intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to introduce a reactive handle for further functionalization. While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules.

For instance, the glycidyl ether linkage is a common feature in beta-blockers. The synthesis of the beta-blocker Atenolol involves the ring-opening of a substituted phenoxymethyl oxirane with an amine.[7] This highlights the potential of this compound as a precursor for novel pharmaceutical agents.

The chloroethoxy side chain offers an additional point for modification, allowing for the synthesis of dual-functionalized molecules or for tethering to other molecular scaffolds.

The potential biological activities of oxirane-containing compounds are diverse and can include antimicrobial and cytotoxic effects.[7][8] The high reactivity of the epoxide ring allows for covalent modification of biological macromolecules, which can be a mechanism of action for certain therapeutic agents.

The workflow for utilizing such a chemical intermediate in a drug discovery program is outlined below.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature, combining a reactive epoxide ring with a chloroalkoxy side chain, allows for the construction of complex molecular architectures. While detailed physicochemical and biological data for this specific compound are limited in publicly available literature, its structural features suggest a range of possible applications, particularly in the synthesis of novel therapeutic agents. Further research into the properties and reactivity of this compound is warranted to fully exploit its synthetic utility.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. (2S)-2-[(2-Chloroethoxy)methyl]oxirane | C5H9ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 5412-14-6|2-((2-Chloroethoxy)methyl)oxirane|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | 53732-26-6 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloroethoxymethyl)oxirane, a valuable chemical intermediate. The primary synthesis route, based on the Williamson ether synthesis, is detailed below, including a step-by-step experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-chloroethanol is deprotonated by a strong base to form the 2-chloroethoxide anion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of epichlorohydrin, leading to the displacement of the chloride leaving group and the formation of the desired ether product.

The reaction is typically carried out in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants.

Signaling Pathway of the Williamson Ether Synthesis

The logical progression of the Williamson ether synthesis for this compound can be visualized as a multi-step process.

An In-depth Technical Guide to the Reaction Mechanism of 2-(2-Chloroethoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroethoxymethyl)oxirane is a bifunctional molecule featuring a reactive epoxide ring and a flexible chloroethoxy side chain. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functionalized molecules. The high ring strain of the oxirane moiety dictates its reactivity, primarily through nucleophilic ring-opening reactions. This guide provides a detailed exploration of the reaction mechanisms of this compound, supported by established principles of epoxide chemistry, data from analogous compounds, and detailed experimental considerations.

Core Concepts of this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the three-membered epoxide ring. The significant angle and torsional strain within the oxirane ring make it susceptible to attack by a wide range of nucleophiles, even though the alkoxide is typically a poor leaving group.[1] The reaction mechanism and regioselectivity of the ring-opening are highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid or base catalyst.

The 2-chloroethoxymethyl substituent influences the reactivity in two primary ways:

-

Steric Hindrance: The substituent at the C2 position of the oxirane ring creates steric bulk, directing nucleophilic attack to the less hindered C3 position under neutral or basic conditions.

-

Electronic Effects: The electron-withdrawing nature of the chloroethoxy group can have a minor influence on the electron density of the epoxide carbons.

Nucleophilic Ring-Opening Reactions: Mechanism and Regioselectivity

The cornerstone of this compound's utility is its reaction with nucleophiles. These reactions proceed via a backside attack, leading to an inversion of stereochemistry at the site of attack and resulting in trans or anti products.[1]

Base-Catalyzed or Nucleophilic Conditions (SN2 Mechanism)

Under basic or neutral conditions with strong nucleophiles, the ring-opening of this compound follows a concerted SN2 mechanism.[2] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, simultaneously breaking the carbon-oxygen bond.

Key Characteristics:

-

Regioselectivity: The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. For this compound, this is the terminal C3 carbon.[1][3] This is a classic example of steric control in an SN2 reaction.

-

Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack.

-

Common Nucleophiles: A wide array of nucleophiles can be employed, including amines, alcohols (as alkoxides), thiols, and carbanions (e.g., Grignard reagents).[1]

The general workflow for a base-catalyzed ring-opening reaction can be visualized as follows:

Caption: Base-catalyzed SN2 ring-opening of this compound.

Acid-Catalyzed Conditions (SN1 and SN2-like Mechanisms)

In the presence of an acid catalyst, the reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways.[3] The acid protonates the epoxide oxygen, making it a much better leaving group and increasing the electrophilicity of the ring carbons.

Key Characteristics:

-

Regioselectivity: The regioselectivity in acid-catalyzed ring-opening is governed by a combination of steric and electronic factors.

-

For primary and secondary carbons, the attack generally occurs at the less substituted carbon (SN2-like).[3]

-

If one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state (SN1-like).[3]

-

-

Stereochemistry: Backside attack is still generally observed, leading to anti-diol products from the opening with water.

The logical flow of an acid-catalyzed ring-opening is depicted below:

Caption: Acid-catalyzed ring-opening mechanism of an epoxide.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from standard methods for synthesizing substituted oxiranes. A plausible and common method is the reaction of epichlorohydrin with 2-chloroethanol in the presence of a base.

A similar synthesis is reported for 2-[(2-ethoxyphenoxy)methyl]oxirane from 2-ethoxyphenol and epichlorohydrin.[4] Another analogous preparation is the synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane from 4-chlorophenol and 2,2-di(chloromethyl)-oxirane.[5]

Experimental Protocols and Data

Due to the limited availability of specific experimental data for this compound, the following sections provide generalized protocols based on well-established procedures for analogous epoxide reactions. Researchers should optimize these conditions for the specific substrate and nucleophile.

General Procedure for Nucleophilic Ring-Opening with Amines

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in drug discovery.[6][7]

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or water), add the amine (1.0-1.2 eq.).

-

The reaction can be performed at room temperature or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Expected Product: The major product will be the result of the amine attacking the terminal (C3) carbon of the epoxide, yielding 1-amino-3-(2-chloroethoxy)propan-2-ol derivatives.

| Nucleophile (Amine) | Product | Expected Yield (%) | Reference (Analogous Reactions) |

| Aniline | 1-(phenylamino)-3-(2-chloroethoxy)propan-2-ol | 85-95 | [8] |

| Benzylamine | 1-(benzylamino)-3-(2-chloroethoxy)propan-2-ol | 90-98 | [6] |

| Morpholine | 1-(morpholino)-3-(2-chloroethoxy)propan-2-ol | 92-99 | [6] |

General Procedure for Nucleophilic Ring-Opening with Alcohols (Alkoxides)

The reaction with alcohols, typically under basic conditions to form the more nucleophilic alkoxide, yields β-alkoxy alcohols.

Experimental Protocol:

-

To a solution of the alcohol (used as solvent or in an inert solvent like THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.) at 0 °C to form the alkoxide.

-

After stirring for a short period, add this compound (1.0 eq.) dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Expected Product: The major product will be the 1-alkoxy-3-(2-chloroethoxy)propan-2-ol, resulting from the attack of the alkoxide on the C3 carbon of the oxirane.

| Nucleophile (Alcohol) | Product | Expected Yield (%) | Reference (Analogous Reactions) |

| Methanol (as methoxide) | 1-methoxy-3-(2-chloroethoxy)propan-2-ol | 80-90 | General epoxide chemistry |

| Ethanol (as ethoxide) | 1-ethoxy-3-(2-chloroethoxy)propan-2-ol | 80-90 | General epoxide chemistry |

| Phenol (as phenoxide) | 1-phenoxy-3-(2-chloroethoxy)propan-2-ol | 75-85 | [9] |

Applications in Drug Development

The ring-opened products of this compound are versatile intermediates in the synthesis of pharmaceuticals. The resulting 1,2-amino alcohols and 1,2-ether alcohols can be further functionalized at the hydroxyl group, the amino/alkoxy group, or the terminal chloride. This allows for the construction of complex molecular architectures with potential biological activity. For example, β-amino alcohols are key structural motifs in many β-blocker drugs used to treat cardiovascular diseases.[3]

The general synthetic utility can be represented by the following workflow:

Caption: Synthetic pathway from this compound to APIs.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of epoxide chemistry. Its reactions are characterized by the nucleophilic ring-opening of the strained oxirane ring. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism with a high degree of regioselectivity, favoring attack at the less substituted carbon. In contrast, acid-catalyzed reactions can proceed through a mechanism with both SN1 and SN2 characteristics. The resulting functionalized products, particularly β-amino alcohols and β-alkoxy alcohols, are important building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients. Further research into the specific reaction kinetics and substrate scope of this compound would be beneficial for its broader application in organic synthesis and drug development.

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]

- 3. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 2-[(2-ethoxyphenoxy)methyl]oxirane synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Chloroethoxymethyl)oxirane. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of confirmed molecular information and predicted spectroscopic values derived from analogous compounds. These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related chemical entities.

Chemical Identity

| Parameter | Value | Source |

| IUPAC Name | 2-((2-Chloroethoxy)methyl)oxirane | N/A |

| Synonyms | (2S)-2-[(2-Chloroethoxy)methyl]oxirane | N/A |

| CAS Number | 5412-14-6 | N/A |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Chemical Structure |  | N/A |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 3.8 - 3.6 | m | 4H | -O-CH ₂-CH ₂-Cl |

| ~ 3.7 - 3.4 | m | 2H | Oxirane-CH ₂-O- |

| ~ 3.2 - 3.1 | m | 1H | Oxirane CH |

| ~ 2.8 | dd | 1H | Oxirane CH ₂ (trans) |

| ~ 2.6 | dd | 1H | Oxirane CH ₂ (cis) |

Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 72 | CH₂ | -O-C H₂-CH₂-Cl |

| ~ 71 | CH₂ | Oxirane-C H₂-O- |

| ~ 51 | CH | Oxirane C H |

| ~ 45 | CH₂ | Oxirane C H₂ |

| ~ 43 | CH₂ | -O-CH₂-C H₂-Cl |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 2990 | m | C-H stretch (oxirane ring) |

| ~ 2960 - 2850 | s | C-H stretch (aliphatic) |

| ~ 1250 | s | C-O-C stretch (asymmetric, oxirane ring) |

| ~ 1120 | s | C-O-C stretch (ether) |

| ~ 915 - 830 | m-s | C-O stretch (oxirane ring, symmetric) |

| ~ 750 - 650 | s | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 136/138 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 101 | Moderate | [M - Cl]⁺ |

| 73 | High | [M - CH₂CH₂Cl]⁺ |

| 63/65 | High | [CH₂CH₂Cl]⁺ |

| 43 | High | [C₃H₃O]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.

-

Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction or via direct infusion.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of 35 to 200 amu.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered in the analysis of chlorine-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Technical Guide on the Material Safety of 2-(2-Chloroethoxymethyl)oxirane

Section 1: Chemical Identification and Physical Properties

Due to the absence of a dedicated MSDS for the target compound, quantitative physical and chemical properties are not available. For structurally related compounds, a range of properties can be expected.

Table 1: Representative Physical and Chemical Properties of Structurally Similar Compounds

| Property | 2-(Chloromethyl)oxirane | 2-(2-Chloroethoxy)ethanol |

| Molecular Formula | C3H5ClO | C4H9ClO2 |

| Molecular Weight | 92.52 g/mol | 124.57 g/mol |

| Boiling Point | 116-117 °C | 180-182 °C |

| Flash Point | 32 °C | 93 °C |

| Density | 1.183 g/mL at 25 °C | 1.169 g/mL at 25 °C |

Note: This data is for related compounds and may not accurately reflect the properties of 2-(2-Chloroethoxymethyl)oxirane.

Section 2: Hazard Identification and Classification

Based on the functional groups present (oxirane and chloro-ether), this compound is anticipated to be a hazardous substance. The oxirane (epoxide) ring is a known reactive functional group that can react with biological nucleophiles, leading to potential toxicity. The chloro-ether moiety can also contribute to its hazardous properties.

Anticipated GHS Hazard Classification (Inferred):

-

Flammable Liquid: Category 3 or 4[1]

-

Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][3]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: May cause cancer.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

-

Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[3][4]

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS Hazard Pictograms.

Signal Word (Anticipated): Danger

Hazard Statements (Anticipated):

-

Flammable liquid and vapor.

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause an allergic skin reaction.

-

May cause respiratory irritation.

-

Suspected of causing genetic defects.

-

May cause cancer.

-

Toxic to aquatic life with long lasting effects.

Section 3: First-Aid Measures

The following first-aid measures are based on general procedures for handling hazardous oxirane and chloro-ether compounds.[1][6][7]

Table 2: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1] |

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][5] In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.[1]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 5: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste.[5]

Section 6: Handling and Storage

-

Precautions for Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][5] Wear appropriate PPE.[1] Keep away from heat, sparks, and open flames.[1] Take precautionary measures against static discharge.[1] Avoid contact with skin, eyes, and clothing.[5]

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Store locked up.[1] Keep away from incompatible materials such as strong oxidizing agents and amines.[1]

Caption: Recommended Handling and Storage Workflow.

Section 7: Exposure Controls and Personal Protection

-

Engineering Controls: A well-ventilated area and the use of a chemical fume hood are essential.[1][5] Eyewash stations and safety showers should be readily available.[1]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.[1][3]

-

Respiratory Protection: If engineering controls are not sufficient, use a full-face respirator with an appropriate cartridge.[1]

-

Section 8: Toxicological Information

No specific toxicological data for this compound was found. The information below is based on the toxicological profiles of similar chemicals.

Table 3: Anticipated Toxicological Effects

| Effect | Description |

| Acute Toxicity | Likely harmful by oral, dermal, and inhalation routes.[2] |

| Skin Corrosion/Irritation | Expected to be a skin irritant.[3] |

| Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[1][3] |

| Sensitization | May act as a skin sensitizer.[3][4] |

| Mutagenicity | The epoxide ring is a structural alert for mutagenicity. |

| Carcinogenicity | Some epoxides are classified as carcinogenic.[5] |

| Reproductive Toxicity | No data available, but some related compounds have shown reproductive effects. |

| STOT-Single Exposure | May cause respiratory tract irritation.[3] |

| STOT-Repeated Exposure | No data available. |

Section 9: Experimental Protocols (Hypothetical)

As no specific experimental data was found, the following are hypothetical protocols based on standard toxicological assays for a novel chemical with the anticipated hazard profile.

Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of this compound.

-

Methodology:

-

Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

-

Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (S9 mix).

-

Procedure: The test chemical is incubated with the tester strains in the presence and absence of S9 mix. The number of revertant colonies is counted and compared to the solvent control.

-

Data Analysis: A dose-related increase in revertant colonies (typically a 2-fold or greater increase over the background) is considered a positive result.

-

Protocol 2: Acute Dermal Irritation/Corrosion Study in Rabbits (OECD 404)

-

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

-

Methodology:

-

Test Animals: Healthy, young adult albino rabbits.

-

Procedure: A small area of the animal's skin is shaved. A 0.5 mL dose of the undiluted test substance is applied to the skin under a gauze patch. The patch is removed after a set exposure period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

-

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. docs.micro-measurements.com [docs.micro-measurements.com]

- 4. Page loading... [guidechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)oxirane (Epichlorohydrin)

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(chloromethyl)oxirane, a colorless liquid with a pungent, garlic-like odor.[1] This compound is an organochlorine and an epoxide, widely used in the synthesis of epoxy resins, plastics, and other chemical products.[2] Due to its reactive nature, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(chloromethyl)oxirane is presented in the table below. This data is essential for understanding its behavior under various conditions.

| Property | Value | Reference |

| Molecular Formula | C₃H₅ClO | [1] |

| Molecular Weight | 92.52 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Pungent, garlic-like, or chloroform-like | [1][2] |

| Boiling Point | 117.9 °C | [1] |

| Melting Point | -25.6 °C | [1] |

| Flash Point | 31 °C (93 °F) | [1][3] |

| Density | 1.1750 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 13.8 mm Hg at 21.1 °C | [1] |

| Water Solubility | 6 g/100 mL at 10 °C | [1] |

| Explosive Limits | 3.8-21% (V) | [1] |

Chemical Stability and Reactivity

2-(Chloromethyl)oxirane is considered an unstable compound.[2] Its reactivity stems from the strained three-membered epoxide ring, which is susceptible to ring-opening reactions.[4]

Conditions to Avoid:

-

Heat, Sparks, and Open Flames: The compound is flammable, and its vapors can form explosive mixtures with air at temperatures above 31°C.[1][3]

-

Incompatible Materials: It should be kept separate from strong oxidants, acids, bases, aluminum, zinc, and amines.[1][3]

-

Polymerization: The substance can polymerize when heated or in the presence of strong acids and bases.[3] This polymerization can be exothermic and potentially lead to a violent rupture of the container.[5]

Hazardous Decomposition Products:

-

In the event of a fire, 2-(chloromethyl)oxirane can decompose to produce irritating or toxic fumes and gases, including toxic chloride fumes.[1][3]

Recommended Storage Conditions

Proper storage is critical to maintain the quality of 2-(chloromethyl)oxirane and to prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale | Citations |

| Temperature | Store in a cool, dry place.[1][6] Some sources recommend refrigeration (+4°C) or storing below +30°C.[1][2] | To minimize vapor pressure and reduce the risk of polymerization. | [1][2][6] |

| Ventilation | Store in a well-ventilated place. | To prevent the accumulation of flammable and toxic vapors. | [1][6][7] |

| Container | Keep container tightly closed.[1][6][7] Use unbreakable packaging; if breakable, place it inside a closed, unbreakable container.[3] | To prevent leakage and contamination. | [1][3][6][7] |

| Segregation | Fireproof storage is recommended.[1][3] Separate from strong oxidants, acids, bases, aluminum, zinc, amines, and foodstuffs.[1][3] | To avoid violent reactions and contamination. | [1][3] |

| Inert Atmosphere | For long-term storage or to maintain high purity, consider storage under an inert atmosphere (e.g., nitrogen or argon). | To prevent potential reactions with air or moisture. |

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety precautions must be followed when handling 2-(chloromethyl)oxirane.

Engineering Controls:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[6]

Handling Procedures:

-

Avoid contact with skin and eyes.[1]

-

Do not breathe vapors or mists.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Use only non-sparking tools.[7]

-

Take precautionary measures against static discharge.[7]

-

Wash hands thoroughly after handling.[7]

Experimental Protocols

While specific experimental protocols for the stability testing of 2-(chloromethyl)oxirane were not detailed in the provided search results, a general approach to evaluating the stability of reactive chemical compounds can be outlined. Such studies are crucial for determining shelf-life and safe handling procedures.

Typical Stability Testing Protocol:

-

Sample Preparation:

-

Procure a high-purity sample of 2-(chloromethyl)oxirane.

-

Characterize the initial purity using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Prepare samples in appropriate, sealed containers (e.g., amber glass vials with PTFE-lined caps).

-

-

Storage Conditions:

-

Store samples under a matrix of controlled conditions, including:

-

Temperature: e.g., Refrigerated (2-8 °C), Room Temperature (20-25 °C), and Accelerated (e.g., 40 °C).

-

Humidity: e.g., Low (e.g., <30% RH) and High (e.g., >75% RH).

-

Light Exposure: e.g., Protected from light and exposed to UV/Vis light.

-

-

-

Time Points:

-

Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12 months).

-

-

Analytical Methods:

-

At each time point, analyze the samples for:

-

Purity: Using GC or HPLC to quantify the parent compound and any degradation products.

-

Appearance: Visual inspection for color change or precipitate formation.

-

Non-Volatile Residue: To detect the formation of polymeric materials.

-

Water Content: Using Karl Fischer titration, as water can promote hydrolysis.

-

-

-

Data Analysis:

-

Plot the concentration of 2-(chloromethyl)oxirane as a function of time for each storage condition.

-

Determine the degradation rate and identify the major degradation products.

-

Establish the shelf-life based on the time it takes for the purity to fall below a specified limit (e.g., 95%).

-

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and storage of 2-(chloromethyl)oxirane.

Caption: Decision tree for the safe storage of 2-(chloromethyl)oxirane.

Caption: Workflow for handling 2-(chloromethyl)oxirane safely.

References

- 1. echemi.com [echemi.com]

- 2. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 3. ICSC 0043 - EPICHLOROHYDRIN [chemicalsafety.ilo.org]

- 4. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethylene Oxide | C2H4O | CID 6354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

Solubility Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(2-Chloroethoxymethyl)oxirane

This compound is an organic compound featuring a reactive oxirane (epoxide) ring, an ether linkage, and a chloroalkyl group. Its multifunctional structure makes it a potential intermediate in various chemical syntheses. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development, particularly in fields requiring precise control over reaction media and conditions.

Physicochemical Properties (Predicted and from Analogues)

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₅H₉ClO₂ | - |

| Molecular Weight | 136.58 g/mol | - |

| Appearance | Expected to be a colorless liquid. | Based on similar oxirane derivatives like (chloromethyl)oxirane.[1] |

| Boiling Point | Estimated to be in the range of 180-220 °C. | Higher than (chloromethyl)oxirane (117.9 °C) due to increased molecular weight.[1] |

| Density | Expected to be ~1.1-1.2 g/cm³. | Similar to (chloromethyl)oxirane (1.1812 g/cm³).[1] |

| Key Structural Features | Oxirane ring (polar, H-bond acceptor), Ether linkage (polar, H-bond acceptor), Chloroalkyl group (increases lipophilicity). | - |

Predicted Solubility Profile

A quantitative, experimentally-derived solubility profile for this compound is not available in peer-reviewed journals or chemical databases. However, a qualitative assessment can be made based on the principle of "like dissolves like," by analyzing its structural components.

The molecule possesses both polar (oxirane ring, ether oxygen) and nonpolar (alkyl chain, chlorine atom) characteristics, suggesting it will be soluble in a range of solvents.

Table of Predicted Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The oxirane and ether oxygens can act as hydrogen bond acceptors. Solubility in water is likely limited but significant, analogous to (chloromethyl)oxirane's 7% solubility.[1] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble to Miscible | These solvents can engage in dipole-dipole interactions with the polar ether and oxirane groups without the steric hindrance of hydrogen bonding networks. |

| Nonpolar / Weakly Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane | Soluble | The chloroalkyl and ethylene backbone contribute to van der Waals interactions, promoting solubility in nonpolar and weakly polar organic solvents. |

A logical workflow for predicting the solubility of a novel compound like this compound is visualized below.

Caption: Logical workflow for predicting compound solubility based on structural analysis.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental protocol is required. The OECD Guideline 105 (Shake-Flask Method) is a widely accepted approach for determining water solubility and can be adapted for organic solvents.[2]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solute) of known purity.

-

Selected solvents (e.g., water, ethanol, toluene) of high purity.

-

Analytical balance.

-

Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25°C ± 0.5°C).

-

Glass flasks with airtight stoppers.

-

Centrifuge with temperature control.

-

Syringes and filters (e.g., 0.45 µm PTFE or appropriate material).

-

Calibrated glassware (pipettes, volumetric flasks).

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer).

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid/liquid phase ensures that saturation is achieved.[3]

-

Seal the flasks and place them in the thermostatic shaker.

-

Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. Preliminary tests are recommended to determine the time to equilibrium (e.g., agitate for 24 hours, measure concentration, then agitate for another 24 hours and re-measure to ensure the value is stable).[3]

-

-

Phase Separation:

-

After equilibrium is reached, cease agitation and allow the mixture to stand in the temperature-controlled bath for at least 24 hours to allow for the separation of undissolved solute.

-

To ensure complete separation of the excess solute without altering the equilibrium, centrifuge the samples at the same temperature.[2]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Prepare a series of standard solutions of the solute at known concentrations.

-

Analyze both the standards and the saturated sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of the solute in the saturated solution.

-

-

Data Reporting:

-

Express the solubility as mass per volume (e.g., g/100 mL or mg/L) or in molar units (mol/L) at the specified temperature.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The following diagram illustrates this experimental workflow.

Caption: Standard experimental workflow for determining solubility (Shake-Flask Method).

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the public domain, its chemical structure provides a solid basis for predicting its behavior. It is expected to be soluble in a wide array of common organic solvents and moderately soluble in polar protic solvents like water. For drug development and process chemistry applications where precise quantitative data is essential, the standardized shake-flask method detailed in this guide provides a robust framework for its empirical determination.

References

2-(2-Chloroethoxymethyl)oxirane molecular weight and formula

A Technical Summary of 2-(2-Chloroethoxymethyl)oxirane

This document provides the molecular formula and molecular weight for the chemical compound this compound, a substance of interest to researchers and professionals in the fields of drug development and chemical synthesis.

Core Molecular Data

The fundamental chemical properties of this compound have been determined and are summarized below. These data points are essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₅H₉ClO₂[1] |

| Molecular Weight | 136.58 g/mol [1] |

Note: The data presented corresponds to the (R)-enantiomer of the molecule. The molecular formula and weight are identical for the (S)-enantiomer and the racemic mixture.[1]

Experimental Protocols and Visualizations

The user's request included a provision for detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows using the DOT language. For the specific scope of providing the molecular weight and formula of a chemical compound, these requirements are not applicable. The determination of a molecule's formula and weight is a fundamental aspect of its identity, established through techniques such as mass spectrometry and elemental analysis, rather than a multi-step experimental workflow or a biological signaling pathway that would necessitate such a diagram.

References

Technical Guide: Physical and Chemical Hazards of 2-(2-Chloroethoxymethyl)oxirane

Executive Summary

2-(2-Chloroethoxymethyl)oxirane is a molecule that combines two reactive functional groups: an epoxide (oxirane) ring and a chloroalkyl ether side chain. Due to this structure, it is predicted to exhibit significant physical and chemical hazards. This document provides an in-depth overview of these potential hazards, drawing on data from analogous compounds to inform on safety protocols, handling procedures, and necessary precautions for researchers, scientists, and professionals in drug development. All quantitative data presented are estimations based on these related chemical classes and should be interpreted with caution.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have not been extensively documented. The following table summarizes expected properties based on its structure and comparison with similar low molecular weight ethers and epoxides.

| Property | Predicted Value/Information |

| Molecular Formula | C₅H₉ClO₂ |

| Molecular Weight | 136.58 g/mol |

| Appearance | Expected to be a colorless liquid |

| Odor | Likely to have a characteristic ether-like or sharp odor |

| Boiling Point | Estimated to be in the range of 150-200 °C |

| Flash Point | Expected to be combustible |

| Solubility | Likely to be slightly soluble in water, with good solubility in organic solvents |

| Vapor Pressure | Expected to have a relatively low vapor pressure at room temperature |

Anticipated Health and Safety Hazards

Based on its structural moieties, this compound is anticipated to be a hazardous substance. The hazards are predicted by considering the well-documented toxicities of glycidyl ethers and chloroalkyl ethers[1][2][3].

Chemical Hazards

The primary chemical hazard stems from the high reactivity of the epoxide ring. Epoxides are electrophilic and can react with nucleophiles, including water, alcohols, and biological macromolecules like DNA and proteins. This reactivity is the basis for much of the toxicological concern. The chloroalkyl ether group is also a known alkylating agent, a class of compounds often associated with carcinogenicity[2][3].

Health Hazards

The anticipated health hazards are significant and are summarized in the GHS classification table below. These classifications are inferred from the hazards of related compounds.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 (Predicted) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 (Predicted) | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 1 (Predicted) | H318: Causes serious eye damage |

| Respiratory or Skin Sensitization | Category 1 (Predicted) | H317: May cause an allergic skin reaction[4] |

| Germ Cell Mutagenicity | Category 2 (Predicted) | H341: Suspected of causing genetic defects[5] |

| Carcinogenicity | Category 1B/2 (Predicted) | H350/H351: May cause cancer[1][2][3] |

| Reproductive Toxicity | Category 2 (Predicted) | H361: Suspected of damaging fertility or the unborn child[5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Predicted) | H335: May cause respiratory irritation[6] |

Dermal contact is a primary route of exposure for glycidyl ethers and can lead to systemic effects in addition to local irritation and sensitization[1]. Chloroalkyl ethers are recognized as strong alkylating agents and are considered human carcinogens[2].

Experimental Protocols for Hazard Assessment

Given the lack of specific data for this compound, a comprehensive hazard assessment would require conducting a suite of toxicological studies. The following are general protocols for key experiments.

In Vitro Mutagenicity (Ames Test)

-

Objective: To assess the potential of the compound to induce mutations in DNA.

-

Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used. The bacteria are exposed to varying concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Acute Dermal Toxicity (OECD Test Guideline 402)

-

Objective: To determine the short-term toxic effects of dermal exposure.

-

Methodology: The test substance is applied to a small, shaved area of the skin of laboratory animals (typically rats or rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality for up to 14 days. This study provides an LD50 (lethal dose for 50% of the test population) value.

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD Test Guideline 429)

-

Objective: To determine the potential of the compound to cause allergic contact dermatitis.

-

Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a solution containing radiolabeled thymidine is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of radiolabeled thymidine, indicating lymphocyte proliferation, is measured. A stimulation index is calculated to determine the sensitizing potential.

Visualizations

Logical Workflow for Handling Uncharacterized Compounds

Caption: Workflow for handling a compound with limited hazard data.

Signaling Pathway of a Potential Carcinogen

Caption: A generalized pathway from exposure to potential carcinogenesis.

Handling and Safety Precautions

Due to the predicted hazards, stringent safety measures are imperative when handling this compound.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. For procedures with a higher risk of aerosol generation, a glove box may be necessary.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Spill and Emergency Procedures:

-

Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

-

Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Conclusion

While specific experimental data on the physical and chemical hazards of this compound is currently lacking, its chemical structure strongly suggests that it should be handled as a hazardous substance. By drawing parallels with glycidyl ethers and chloroalkyl ethers, it is prudent to assume this compound is a skin and eye irritant, a skin sensitizer, and a potential mutagen, carcinogen, and reproductive toxicant. All personnel must use stringent engineering controls and personal protective equipment. It is highly recommended that comprehensive toxicological testing be performed to fully characterize the hazard profile of this compound before it is used on a larger scale.

References

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane

Chemical Identity and Properties

2-(2-Chloroethoxymethyl)oxirane, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring an oxirane (epoxide) ring and a chloroethoxy functional group. The presence of the strained epoxide ring makes it a reactive intermediate, susceptible to ring-opening reactions with a variety of nucleophiles.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound, estimated from data for structurally similar compounds such as 2-(ethoxymethyl)oxirane and 2-(chloromethyl)oxirane (epichlorohydrin)[1][2][3][4][5][6].

| Property | Predicted Value | Unit | Notes |

| Molecular Formula | C₅H₉ClO₂ | - | - |

| Molecular Weight | 136.58 | g/mol | - |

| Appearance | Colorless liquid | - | Predicted based on similar small oxirane derivatives. |

| Boiling Point | ~150-170 | °C | Estimated based on the boiling points of related glycidyl ethers, likely requiring vacuum distillation to prevent decomposition. |

| Density | ~1.1-1.2 | g/cm³ | Estimated based on the density of similar chlorinated ethers. |

| Solubility | Moderately soluble in water, soluble in most organic solvents. | - | The ether linkage and chloro group will influence water solubility. |

| CAS Number | Not assigned | - | As of the latest search, a specific CAS number for this compound has not been identified. |

Synthesis of this compound

A plausible and well-documented synthetic route to this compound involves the Williamson ether synthesis, reacting epichlorohydrin with 2-chloroethanol in the presence of a base[7][8]. This method is a standard procedure for the preparation of glycidyl ethers[9].

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium hydroxide (or other suitable base)

-

Anhydrous organic solvent (e.g., diethyl ether or tetrahydrofuran)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroethanol in an excess of the chosen anhydrous solvent.

-

Base Addition: Slowly add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Epichlorohydrin Addition: Once the base has been added, add epichlorohydrin dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to prevent an excessive temperature increase.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated salt (e.g., sodium chloride).

-

Extraction: Transfer the filtrate to a separatory funnel and wash it with deionized water to remove any remaining base and salt. Extract the aqueous layer with the organic solvent to recover any dissolved product.

-

Drying and Solvent Removal: Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain this compound.

Reaction Pathway Diagram:

Caption: Synthetic pathway for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to ring-opening. This reactivity makes it a valuable building block in organic synthesis.

Signaling Pathway Interaction (Hypothetical):

In a biological context, electrophilic compounds like epoxides can interact with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This can lead to covalent modification and modulation of protein function. A hypothetical signaling pathway interaction is depicted below.

Caption: Hypothetical interaction with a target protein.

Potential Applications:

-

Drug Development: As a bifunctional molecule, it can be used as a linker to conjugate different molecular entities or as a reactive probe to identify and study the function of specific proteins.

-

Polymer Chemistry: The epoxide group can participate in ring-opening polymerization to form polyethers. The chloroethyl group can be further functionalized to introduce specific properties to the polymer.

-

Crosslinking Agent: The ability of the epoxide to react with various functional groups makes it a potential crosslinking agent for polymers, enhancing their mechanical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the safety precautions for similar reactive epoxides and chlorinated hydrocarbons[13][14][15][16][17][18][19].

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification (Predicted):

Based on analogous compounds, this compound is predicted to be:

-

A skin and eye irritant.

-

Harmful if swallowed or inhaled.

-

A potential sensitizer.

Conclusion

This compound is a promising but currently under-documented chemical entity. Based on the established chemistry of related compounds, it is predicted to be a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical research. The synthetic route via the Williamson ether synthesis of epichlorohydrin and 2-chloroethanol provides a clear path for its preparation. Due to its predicted reactivity and potential hazards, appropriate safety measures must be strictly followed during its synthesis and handling. Further experimental investigation is warranted to fully characterize its properties and explore its applications.

References

- 1. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Oxirane, (ethoxymethyl)- (CAS 4016-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Oxirane, (chloromethyl)- [webbook.nist.gov]

- 5. 2-(ETHOXYMETHYL)OXIRANE | CAS [matrix-fine-chemicals.com]

- 6. 2-(ethoxymethyl)oxirane [stenutz.eu]

- 7. researchgate.net [researchgate.net]

- 8. 2-[(2-ethoxyphenoxy)methyl]oxirane synthesis - chemicalbook [chemicalbook.com]

- 9. sacheminc.com [sacheminc.com]

- 10. chemcess.com [chemcess.com]

- 11. 2-Chloroethanol - Wikipedia [en.wikipedia.org]

- 12. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Page loading... [wap.guidechem.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. 2-(Chloromethyl)-2-methyloxirane | C4H7ClO | CID 95220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. docs.micro-measurements.com [docs.micro-measurements.com]

- 19. nj.gov [nj.gov]

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxymethyl)oxirane, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. Due to a lack of specific historical records on its initial discovery, this document focuses on the compound's synthesis, physicochemical properties, and its potential applications as an intermediate in the preparation of more complex molecules.

Introduction

This compound, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring both an epoxide ring and a chloroalkyl ether moiety. This combination of reactive functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of a flexible, oxygen-containing linker that also possesses a site for nucleophilic substitution. While the specific historical details of its first synthesis are not well-documented in readily available literature, its preparation falls under the well-established methodologies for the synthesis of glycidyl ethers.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5412-14-6 | N/A |

| Molecular Formula | C₅H₉ClO₂ | [1] |

| Molecular Weight | 136.58 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | N/A |

| Boiling Point | Not precisely documented | N/A |

| Solubility | Soluble in common organic solvents (predicted) | N/A |

Note: Some physical properties are not extensively documented and are predicted based on the behavior of structurally similar compounds.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Williamson ether synthesis, reacting 2-chloroethanol with epichlorohydrin. This reaction is typically carried out under basic conditions, often with the aid of a phase-transfer catalyst to improve reaction rates and yields.

General Reaction Scheme

The synthesis proceeds in two conceptual steps: the deprotonation of 2-chloroethanol to form an alkoxide, followed by the nucleophilic attack of the alkoxide on epichlorohydrin, leading to the formation of the glycidyl ether and displacement of the chloride from epichlorohydrin.

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for glycidyl ether synthesis.[2][3]

Materials:

-

2-Chloroethanol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Anhydrous organic solvent (e.g., toluene or dichloromethane, though solvent-free conditions are also reported)[2]

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: 2-Chloroethanol (1.0 equivalent) and the phase-transfer catalyst (e.g., 0.02-0.05 equivalents of TBAB) are charged into the flask. If a solvent is used, it is added at this stage.

-

Base Addition: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.1-1.5 equivalents) is added dropwise to the stirred mixture. The temperature is typically maintained between 25-40°C. An exothermic reaction may be observed.

-

Epichlorohydrin Addition: After the base addition, epichlorohydrin (1.0-1.2 equivalents) is added dropwise from the dropping funnel, maintaining the reaction temperature.

-

Reaction Monitoring: The reaction is stirred vigorously for several hours (typically 4-24 hours) at a controlled temperature (e.g., 40-60°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Deionized water is added to dissolve the inorganic salts. The organic layer is separated. If a solvent was used, the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

-

Introduction of a Hydrophilic Linker: The ethoxymethyl portion of the molecule can be incorporated into a larger structure to introduce a flexible, hydrophilic spacer.

-

Reactive Handle for Further Functionalization: The terminal chloride provides a site for nucleophilic substitution, allowing for the attachment of various functional groups such as amines, azides, or thiols.

-

Epoxide Ring Opening: The oxirane ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate 1,2-aminoalcohols, 1,2-diols, or other functionalized structures, which are common motifs in drug molecules.

The following diagram illustrates the potential synthetic pathways utilizing this compound.

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug development. While its specific discovery and history are not prominently documented, its synthesis is readily achievable through established methods for glycidyl ether formation. The presence of two distinct reactive sites, the epoxide and the alkyl chloride, allows for a wide range of chemical transformations, making it a versatile tool for the construction of complex molecular architectures. Further research into the applications of this compound could unveil novel synthetic routes to important pharmaceutical agents and other functional materials.

References

An In-depth Technical Guide to the Structural Analysis of 2-(2-Chloroethoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction